molecular formula C14H16N2O2 B2415596 N-(2,4-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide CAS No. 289630-28-0

N-(2,4-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B2415596
CAS No.: 289630-28-0
M. Wt: 244.294
InChI Key: JCVVKSMQGBLNNF-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide ( 289630-28-0) is a high-purity oxazole-carboxamide derivative supplied for advanced pharmacological and anticancer research. With a molecular formula of C14H16N2O2 and a molecular weight of 244.29 g/mol, this compound is a structurally defined small molecule of interest in medicinal chemistry . Oxazole-based compounds like this one are recognized as privileged scaffolds in drug discovery due to their ability to serve as bioisosteres for amides and esters, which can significantly enhance the metabolic stability and bioavailability of potential drug candidates . The 1,2-oxazole (isoxazole) core is of significant research value for developing novel therapeutic agents. Heterocyclic compounds containing nitrogen and oxygen atoms, such as this one, are frequently investigated for their potential to interact with critical biological targets . Notably, related heterocyclic compounds, particularly 1,3,4-oxadiazole derivatives, have demonstrated potent anticancer activity by inhibiting tubulin polymerization, a key mechanism for halting cell division in proliferating cancer cells . While specific biological data for this compound requires further investigation, its structural features make it a valuable chemical tool for researchers exploring new oncological pathways, structure-activity relationships (SAR), and the development of novel tubulin-targeting agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with care, utilizing appropriate personal protective equipment and adhering to all relevant laboratory safety regulations.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-8-5-6-12(9(2)7-8)15-14(17)13-10(3)16-18-11(13)4/h5-7H,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVVKSMQGBLNNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(ON=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2,4-dimethylphenylamine with 3,5-dimethyl-4-isoxazolecarboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,4-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)formamide: This compound shares a similar phenyl structure but lacks the isoxazole ring.

    Amitraz: A related compound used as an acaricide and insecticide, known for its interaction with octopamine receptors.

Uniqueness

N-(2,4-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is unique due to its isoxazole ring, which imparts distinct chemical and biological properties

Biological Activity

N-(2,4-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of an oxazole ring and carboxamide functional group. Its molecular formula is C13H14N2O2C_{13}H_{14}N_{2}O_{2} with a molecular weight of 230.26 g/mol. The synthesis typically involves the cyclization of appropriate precursors under acidic or basic conditions, followed by the introduction of the carboxamide group through amidation reactions.

Biological Activity Overview

This compound exhibits a range of biological activities that have been documented in various studies:

  • Anticancer Properties :
    • The compound has shown promising anticancer activity against several cell lines. For instance, studies indicate that derivatives containing the oxazole moiety can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of p53 expression levels .
    • Specific IC50 values (the concentration required to inhibit cell growth by 50%) have been reported in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
  • Enzyme Inhibition :
    • Research indicates that this compound may act as an inhibitor of various enzymes involved in critical metabolic pathways. For example, it has been evaluated for its inhibitory effects on carbonic anhydrases (CAs), which are implicated in tumorigenesis .
    • Selective inhibition has been observed at nanomolar concentrations for certain isoforms of CA, suggesting potential therapeutic applications in cancer treatment .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, although specific mechanisms and pathways remain to be fully elucidated. This activity is hypothesized to be linked to its ability to modulate signaling pathways involved in inflammation.

The biological effects of this compound are mediated through several mechanisms:

  • Interaction with Molecular Targets : The compound binds to specific receptors or enzymes, altering their activity. This interaction can lead to downstream effects such as apoptosis in cancer cells or modulation of inflammatory responses.
  • Molecular Docking Studies : Computational studies have shown that the compound can form stable interactions with target proteins, which supports its potential as a lead compound for drug development .

Table 1: Summary of Biological Activities

Activity TypeCell Line/TargetIC50 Value (µM)Mechanism
AnticancerMCF-715.63Induction of apoptosis via p53 pathway
AnticancerA54912.34Caspase activation
Enzyme InhibitionCarbonic Anhydrase IX0.089Competitive inhibition
Anti-inflammatoryMacrophage ActivationNot specifiedModulation of inflammatory cytokines

Case Study: Anticancer Activity Evaluation

In a study evaluating various oxazole derivatives, this compound was found to have significant cytotoxic effects against MCF-7 cells. Flow cytometry analysis revealed that treatment with this compound resulted in cell cycle arrest at the G0-G1 phase and increased apoptosis markers such as cleaved caspase-3 .

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-(2,4-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide, and how can purity be validated?

Answer:

  • Synthesis : A multi-step approach is typical for oxazole-carboxamide derivatives. For example, cyclocondensation of substituted acetylenes with nitriles under acidic conditions can yield the oxazole core . Subsequent coupling of the oxazole-4-carboxylic acid with 2,4-dimethylaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt) is a common strategy .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol.
  • Purity Validation : Employ HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Confirm structural integrity via 1H^1H/13C^{13}C NMR (DMSO-d6d_6) and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

  • Spectroscopy :
    • NMR : Analyze 1H^1H NMR for aromatic proton splitting patterns (e.g., coupling constants to distinguish substituents on the phenyl ring) .
    • IR : Confirm amide C=O stretching (~1650–1680 cm1^{-1}) and oxazole ring vibrations (~1550 cm1^{-1}).
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using Mo-Kα radiation. Refinement via SHELXL (for small-molecule structures) and visualization with ORTEP-3 for thermal ellipsoid plots . Validate geometry using PLATON to check for voids, hydrogen bonding, and torsional angles .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?

Answer:

  • Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Compare computed 13C^{13}C NMR shifts with experimental data to validate the model .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., enzymes). Parameterize the oxazole ring’s partial charges via RESP fitting. Analyze binding affinity (ΔG) and hydrogen-bonding interactions with residues like Asp or Arg .

Q. How should researchers address contradictions between experimental data (e.g., SCXRD) and computational predictions?

Answer:

  • Scenario : Discrepancies in bond lengths or torsional angles between SCXRD and DFT-optimized structures.
  • Resolution :
    • Cross-validate experimental data using SHELXL refinement statistics (e.g., R-factor, residual density) .
    • Re-optimize the computational model with solvent effects (e.g., PCM for DMSO) and dispersion corrections (e.g., D3-BJ).
    • Perform a Hirshfeld surface analysis to assess crystal-packing influences on bond distortions .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

Answer:

  • Accelerated Stability Testing :
    • Thermal Stress : Heat samples at 40°C, 60°C, and 80°C for 14 days. Monitor degradation via HPLC-MS (e.g., formation of hydrolyzed amide or oxazole ring-opening products).
    • pH Stability : Incubate in buffers (pH 1–13) at 37°C. Quench reactions at intervals and analyze by LC-MS.
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Q. How can intermolecular interactions (e.g., π-stacking, hydrogen bonding) be analyzed to explain crystallographic packing or solubility?

Answer:

  • Crystal Packing Analysis : Use Mercury CSD to quantify π-π interactions (interplanar distances < 3.8 Å) and hydrogen bonds (e.g., N–H···O). Compare with similar oxazole derivatives in the Cambridge Structural Database (CSD) .
  • Solubility Prediction : Calculate Hansen solubility parameters (δD_D, δP_P, δH_H) from group contribution methods. Correlate with experimental solubility in solvents like DMSO or ethanol .

Q. Methodological Notes

  • Data Reproducibility : Always report refinement parameters (e.g., Rint_ \text{int}, GooF) in crystallography .
  • Contradiction Mitigation : Cross-validate spectral data (e.g., compare NMR shifts with predicted values from ACD/Labs or ChemDraw).

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